![molecular formula C14H13F3N2O2 B2704252 1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1305548-12-2](/img/structure/B2704252.png)
1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H13F3N2O2 and its molecular weight is 298.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental and Health Impacts of Perfluorinated Compounds:
Perfluorinated compounds, such as perfluorooctanoic acid (PFOA) and hexafluoropropylene oxide dimer and trimer acids (HFPO-DA and HFPO-TA), have been widely studied due to their persistence in the environment and potential health impacts. These substances have been used in various industrial and consumer products, leading to widespread environmental contamination and human exposure. Research has focused on understanding their occurrence, pathways of exposure, and associated health risks.
Occurrence and Exposure Pathways:
- Studies have detected perfluorinated compounds in environmental matrices, human tissues, and indoor environments, indicating widespread exposure (Feng et al., 2021; Yao et al., 2020). The detection of these substances in air, water, and indoor dust suggests multiple exposure pathways for humans, including inhalation, ingestion, and dermal contact.
Health Implications:
- Research has explored the associations between exposure to perfluorinated compounds and various health outcomes. For example, prenatal exposure to perfluorooctanoic acid (PFOA) and related compounds has been linked to adverse effects on fetal and postnatal growth, as well as neurodevelopment in children (Wang et al., 2015; Goudarzi et al., 2017). Furthermore, the bioaccumulation and toxicokinetic properties of these compounds raise concerns about their long-term health impacts.
Toxicokinetics and Elimination:
- Studies have also investigated the toxicokinetics of perfluorinated compounds, including their biological half-life and elimination pathways in humans (Zhang et al., 2013). Understanding the metabolism and excretion of these compounds is crucial for assessing human health risks and developing strategies to reduce exposure.
Conclusion:
While the specific scientific research applications of "1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" were not directly identified, the broader research on perfluorinated compounds provides valuable context. These studies highlight the environmental persistence, potential health risks, and need for ongoing research into the effects of fluorinated compounds on human health and the environment.
Mécanisme D'action
Target of Action
The primary targets of 1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Compounds with similar structures have been known to interact with various receptors .
Mode of Action
The specific mode of action of This compound It’s known that the benzylic position in similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The exact biochemical pathways affected by This compound Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to have various biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been found to have various properties under different environmental conditions .
Propriétés
IUPAC Name |
3,5-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-8-12(13(20)21)9(2)19(18-8)7-10-3-5-11(6-4-10)14(15,16)17/h3-6H,7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWGUWQDLGUSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(F)(F)F)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2704171.png)
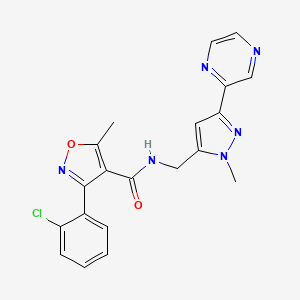

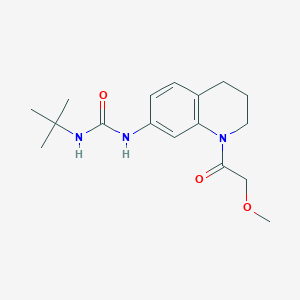
![6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2704177.png)
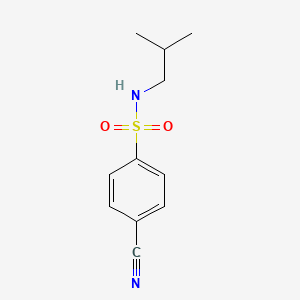
![Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2704180.png)

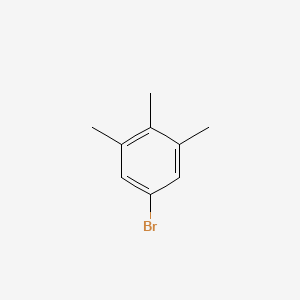
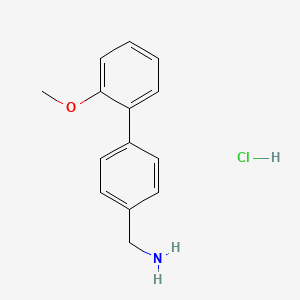
![N-(2-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2704190.png)
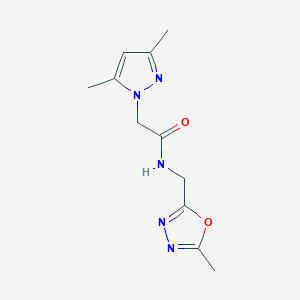
![Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2704192.png)
